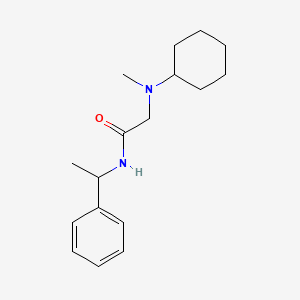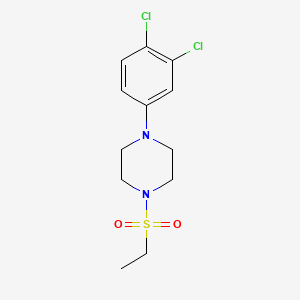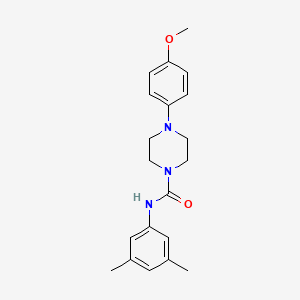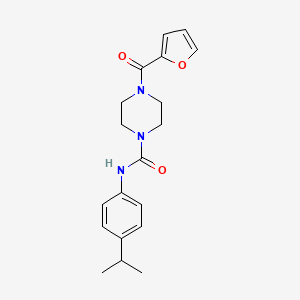
N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide
Vue d'ensemble
Description
N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide, also known as CX717, is a cognitive enhancer that has been extensively studied for its potential to improve memory and cognitive function. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors.
Mécanisme D'action
N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. By enhancing the activity of AMPA receptors, this compound increases the strength of synaptic connections and improves the efficiency of information processing in the brain.
Biochemical and Physiological Effects
This compound has been shown to enhance LTP in the hippocampus, a brain region important for learning and memory. In addition, this compound has been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which are neurotransmitters involved in cognitive function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide is its ability to enhance cognitive function without causing significant side effects. This compound has also been shown to have a long half-life, which allows for sustained cognitive enhancement. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the effects of this compound may vary depending on the dose and the individual's baseline cognitive function.
Orientations Futures
Future research on N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide could focus on the development of more potent and selective ampakines. In addition, research could explore the potential of this compound for the treatment of cognitive disorders such as Alzheimer's disease and traumatic brain injury. Further studies could also investigate the effects of this compound on different types of memory and cognitive processes, as well as the underlying neural mechanisms. Finally, research could explore the potential of this compound for enhancing cognitive function in healthy individuals, such as students or professionals who require high levels of cognitive performance.
Applications De Recherche Scientifique
N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide has been extensively studied for its potential to improve memory and cognitive function. In preclinical studies, this compound has been shown to enhance long-term potentiation (LTP) and improve learning and memory in animal models. In clinical trials, this compound has been shown to improve working memory in healthy volunteers and in patients with schizophrenia and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(15-9-5-3-6-10-15)18-17(20)13-19(2)16-11-7-4-8-12-16/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEZTGWSTKDUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4422766.png)
![methyl 4,5-dimethyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4422772.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4422781.png)

![ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B4422791.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide](/img/structure/B4422819.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4422841.png)
![4-butyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4422846.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4422861.png)
![N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4422864.png)